N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide is a compound that belongs to the class of organic compounds known as amides. This compound features a xanthene core, which is a tricyclic aromatic hydrocarbon, and a pyridin-2-ylmethyl group attached to the nitrogen atom of the carboxamide. The xanthene structure is known for its fluorescent properties, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with pyridin-2-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form xanthone derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Xanthone derivatives.
Reduction: Pyridin-2-ylmethylamine derivatives.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as a fluorescent marker in imaging techniques.
Industry: Utilized in the development of fluorescent dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide is primarily based on its fluorescent properties. The xanthene core can absorb light at specific wavelengths and emit light at a different wavelength, making it useful as a fluorescent probe. The pyridin-2-ylmethyl group can interact with various molecular targets, enhancing the compound’s specificity and sensitivity in detecting biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group but differ in the core structure.
Xanthene derivatives: Compounds with similar xanthene cores but different substituents.
Uniqueness
N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide is unique due to its combination of a fluorescent xanthene core and a pyridin-2-ylmethyl group, which enhances its applicability in various scientific fields. Its ability to undergo multiple types of chemical reactions also adds to its versatility .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-20(22-13-14-7-5-6-12-21-14)19-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)19/h1-12,19H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHMNCIURXLUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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